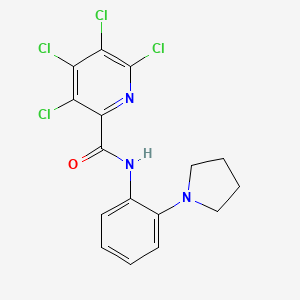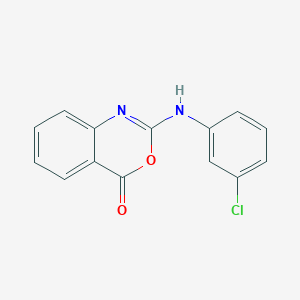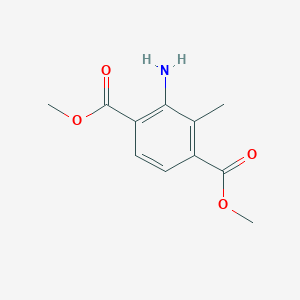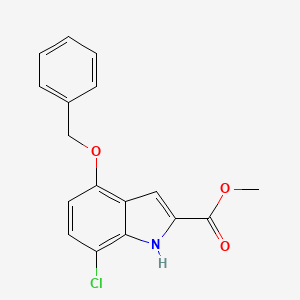
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been used extensively in scientific research. It was first synthesized in 2006 and has since been used in numerous studies to investigate the mechanism of action of various proteins and pathways.
Wirkmechanismus
The mechanism of action of 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide involves the inhibition of several key proteins and pathways involved in inflammation and immune response. Specifically, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of IKKβ, a protein kinase that plays a critical role in the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. By inhibiting the activity of IKKβ, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide effectively blocks the activation of NF-κB and reduces the inflammatory response.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and immune response, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to have a variety of other biochemical and physiological effects. For example, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide in lab experiments is its specificity for IKKβ. Unlike other inhibitors that may also affect other proteins or pathways, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide specifically targets IKKβ and does not have off-target effects. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide is relatively easy to synthesize and is stable under a variety of conditions.
One limitation of using 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve and work with in aqueous solutions. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of IKKβ. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide could be used in combination with other inhibitors or drugs to enhance its effectiveness or target multiple pathways simultaneously. Finally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide could be used to investigate the role of IKKβ and NF-κB in other cellular processes, such as autophagy or DNA damage response.
Synthesemethoden
The synthesis of 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide involves the reaction of 2-chloro-5-nitropyridine with 2-pyrrolidin-1-ylphenylamine in the presence of a reducing agent such as palladium on carbon. This reaction results in the formation of the intermediate 3,4,5,6-tetrachloro-2-nitropyridine-1-oxide, which is then converted into 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide through a series of additional steps.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been used in a wide variety of scientific research applications, including the study of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of several important proteins and pathways, including NF-κB, IKKβ, and TBK1. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been used to investigate the role of these proteins and pathways in various cellular processes, such as cell proliferation, apoptosis, and immune response.
Eigenschaften
IUPAC Name |
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O/c17-11-12(18)14(22-15(20)13(11)19)16(24)21-9-5-1-2-6-10(9)23-7-3-4-8-23/h1-2,5-6H,3-4,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPYQYMIJPDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)

![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)


![2-(ethylthio)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710147.png)
![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)

![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)
![2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2710158.png)
